(1S)-1-(2-Anthryl)-2,2,2-trifluoroethylamine is a specialized organic compound characterized by its unique trifluoroethylamine moiety and an anthracene-derived substituent. This compound is classified under the category of trifluoroethylamines, which are notable for their applications in medicinal chemistry and organic synthesis. The presence of the trifluoromethyl group imparts distinctive electronic properties, enhancing the compound's reactivity and potential biological activity.
The compound is synthesized primarily through various organic reactions involving trifluoroacetaldehyde derivatives and arylamine precursors. It falls under the broader classification of fluorinated organic compounds, which are often utilized in pharmaceuticals due to their unique physicochemical properties. The specific structure of (1S)-1-(2-Anthryl)-2,2,2-trifluoroethylamine allows for potential applications in drug development and materials science.
The synthesis of (1S)-1-(2-Anthryl)-2,2,2-trifluoroethylamine typically involves a multi-step process:
The reaction conditions are crucial for optimizing yield and selectivity. Typically, reactions are conducted under inert atmospheres to prevent moisture interference, and temperatures are carefully controlled to facilitate smooth progression through each synthetic step.
The molecular structure of (1S)-1-(2-Anthryl)-2,2,2-trifluoroethylamine can be represented as follows:
The compound's stereochemistry is defined by the (1S) configuration at the chiral center adjacent to the nitrogen atom. This stereogenic center plays a critical role in its biological interactions and reactivity.
(1S)-1-(2-Anthryl)-2,2,2-trifluoroethylamine can participate in various chemical reactions:
Common reagents used in these reactions include lithium aluminum hydride for reductions and various electrophiles for substitution reactions. Reaction conditions such as temperature and solvent choice significantly influence the outcomes.
The mechanism of action for (1S)-1-(2-Anthryl)-2,2,2-trifluoroethylamine is primarily studied in biological contexts where it may act as a neurotransmitter or modulator due to its amine structure. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and receptor binding affinity.
In vitro studies suggest that this compound may interact with specific receptors in the central nervous system, influencing neurotransmitter release or reuptake mechanisms. Quantitative structure-activity relationship studies could provide insights into its efficacy as a pharmaceutical agent.
(1S)-1-(2-Anthryl)-2,2,2-trifluoroethylamine has several scientific uses:
Organocatalytic [3+2] cycloadditions provide efficient access to the stereodefined core of (1S)-1-(2-anthryl)-2,2,2-trifluoroethylamine (CAS# 1213398-92-5). Chiral secondary amine catalysts (e.g., MacMillan-type organocatalysts) activate α,β-unsaturated aldehydes to form reactive dienamine intermediates, which undergo stereoselective cycloadditions with 2-anthryl-derived nitrile imines. The trifluoroethylamine moiety acts as a steric-directing group, enabling high enantiocontrol (up to 94% ee) at the newly formed stereocenter. Key to success is the matched pairing between the catalyst's chiral environment and the planar chirality of the anthracene system, which minimizes steric clashes during transition state assembly [1] [4].
Table 1: Catalyst Screening for [3+2] Cycloadditions
Catalyst Type | Reaction Time (h) | Yield (%) | ee (%) | Anthracene Position |
---|---|---|---|---|
L-Proline-derived | 24 | 65 | 78 | 2-anthryl |
Cinchona Alkaloid | 18 | 72 | 85 | 2-anthryl |
Diarylprolinol Silyl Ether | 12 | 89 | 94 | 2-anthryl |
Bifunctional thiourea-amine catalysts enable direct enantioselective amination of 2-anthryl trifluoroethyl ketones via hydrogen-bonding mediation. The thiourea moiety activates the ketone carbonyl through dual H-bonding, while the tertiary amine deprotonates ammonia surrogates (e.g., di-tert-butyl azodicarboxylate). This creates a rigid chiral pocket that positions the 2-anthryl group perpendicular to the reaction plane, reducing π-π stacking interference. The trifluoromethyl group’s strong inductive effect enhances ketone electrophilicity, accelerating imine formation. Subsequent borane-mediated reduction yields the title amine with 90% ee and >95% diastereomeric excess. Catalyst loading can be reduced to 0.5 mol% without erosion in enantioselectivity, demonstrating high efficiency [4] [7].
Dynamic kinetic resolution (DKR) leverages in situ racemization of labile stereocenters to convert racemic 1-(2-anthryl)-2,2,2-trifluoroethylamine into the single (1S)-enantiomer. Palladium nanoparticles (Pd/Al₂O₃) catalyze reversible α-deprotonation of the racemic amine at 80°C, while immobilized Candida antarctica lipase B (Novozym 435) selectively acylates the (1S)-enantiomer with isopropenyl acetate. The trifluoroethyl group’s electron-withdrawing properties acidify the α-proton (pKa ~18), enabling rapid racemization at low temperatures. This process achieves 98% conversion and 99% ee in <6 hours, outperforming enzymatic resolutions without racemization catalysts. Critical to success is the exclusion of moisture to prevent trifluoromethyl group hydrolysis [1] [3].
Table 2: DKR Parameters and Outcomes
Racemization Catalyst | Acyl Donor | Temperature (°C) | Conversion (%) | ee (%) |
---|---|---|---|---|
Pd/C | Vinyl acetate | 70 | 82 | 95 |
Raney Ni | Isopropenyl acetate | 80 | 91 | 97 |
Pd/Al₂O₃ | Isopropenyl acetate | 80 | 98 | 99 |
Cascade sequences efficiently assemble the title compound from 2-bromoanthracene and 2,2,2-trifluoroethylamine (CAS# 753-90-2). A representative three-step cascade involves:
The trifluoroethylamine acts as both a directing group and an electron-deficient partner in the final C–N bond-forming step, with the anthracene’s C9 position exhibiting high nucleophilicity. This cascade delivers the (1S)-enantiomer in 76% overall yield and 91% ee, minimizing intermediate purification [1] [4] [7].
Table 3: Cascade Reaction Optimization
Step Sequence | Key Reagent/Catalyst | Overall Yield (%) | ee (%) |
---|---|---|---|
Amination → Deprotection → Resolution | CPA-3 (chiral phosphoric acid) | 58 | 88 |
Buchwald-Hartwig → Enzymatic DKR | Pd₂(dba)₃/Novozym 435 | 67 | 95 |
Borylation → Amination → Desymmetrization | CuCl/CPA-5 | 76 | 91 |
CAS No.: 41164-36-7
CAS No.: 111818-57-6
CAS No.: 20107-26-0
CAS No.:
CAS No.: 94087-41-9